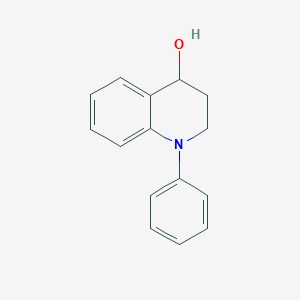
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL
描述
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL is an organic compound with the molecular formula C15H15NO. It is a member of the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a tetrahydroquinoline core with a phenyl group attached to the first carbon and a hydroxyl group on the fourth carbon.
准备方法
The synthesis of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL can be achieved through various synthetic routes. One common method involves the condensation of alkylated hydroquinone with an oxime under acidic conditions . Another approach is the catalytic reduction of nitro compounds followed by cyclization to form the tetrahydroquinoline structure . Industrial production methods often involve multi-step sequences that ensure high yield and purity of the final product.
化学反应分析
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding tetrahydroquinoline.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-one derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds.
科学研究应用
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways that influence various biological processes .
相似化合物的比较
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL can be compared with other similar compounds such as:
1-Phenyl-1,2,3,4-tetrahydro-isoquinoline: This compound has a similar structure but differs in the position of the nitrogen atom within the ring.
4-Hydroxy-2-quinolone: Another related compound with a hydroxyl group at the fourth position but lacks the tetrahydro structure.
1,2,3,4-Tetrahydroquinoline: This compound is similar but does not have the phenyl group attached to the first carbon.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-phenyl-3,4-dihydro-2H-quinolin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,15,17H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNMSMTPNOMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


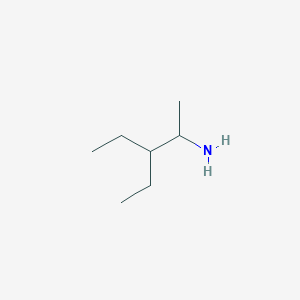
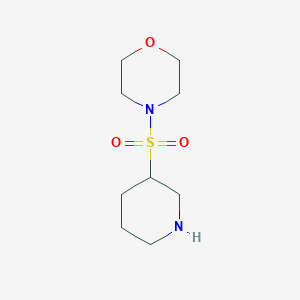
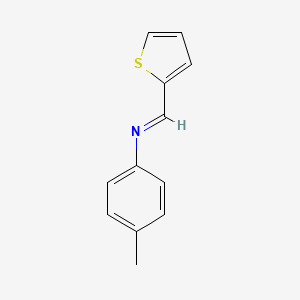
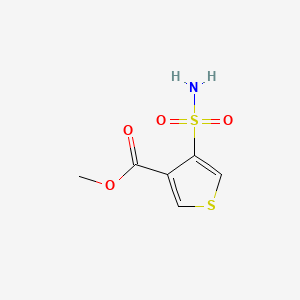
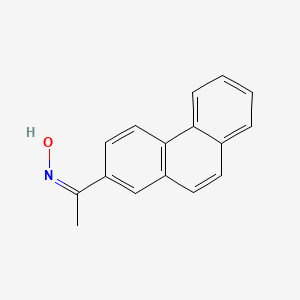
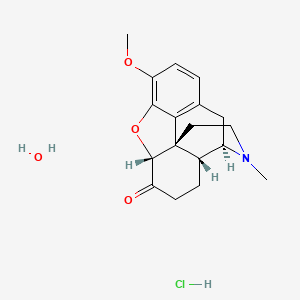
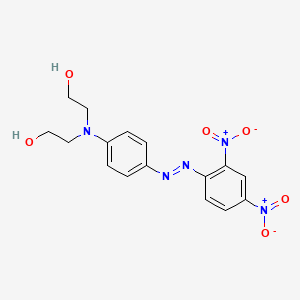
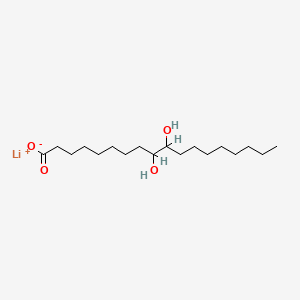
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B3371007.png)
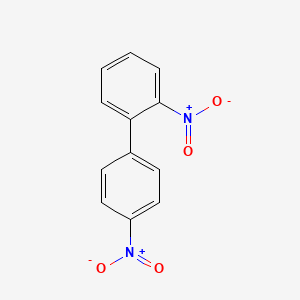
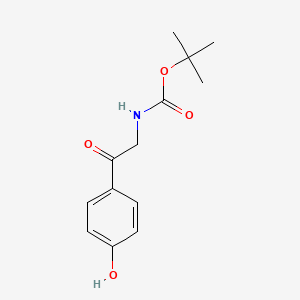
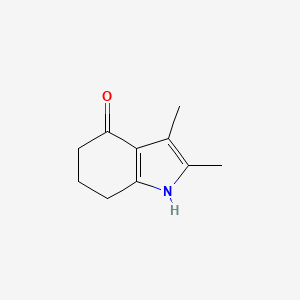
![1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene](/img/structure/B3371041.png)
![2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B3371047.png)
